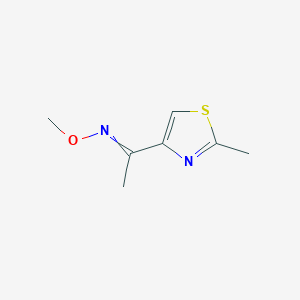

N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanimine

Description

N-Methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanimine is a Schiff base (imine) derivative featuring a methoxy group (-OCH₃) attached to the nitrogen atom and a 2-methyl-1,3-thiazole substituent at the 4-position of the ethanimine backbone.

Thiazoles are known for their roles in drug design, exemplified by compounds like MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a selective metabotropic glutamate receptor 5 (mGluR5) antagonist . The methoxy-imine moiety in the target compound may confer unique reactivity or binding properties compared to other thiazole derivatives.

Properties

Molecular Formula |

C7H10N2OS |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanimine |

InChI |

InChI=1S/C7H10N2OS/c1-5(9-10-3)7-4-11-6(2)8-7/h4H,1-3H3 |

InChI Key |

HKYCKIWKRFOIAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C(=NOC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanimine typically involves the reaction of 2-methyl-1,3-thiazole with methoxyamine under specific conditions. The reaction can be carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as production volume, cost efficiency, and safety considerations. The process is designed to ensure consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanimine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thiazole ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the thiazole ring, as well as substituted analogs of the original compound.

Scientific Research Applications

N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanimine has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and antioxidant properties.

Medicine: Research has explored its use as a precursor for the development of pharmaceuticals, particularly in the treatment of various diseases.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanimine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Thiazole Substituents

- 2-Methyl vs. 2-Phenyl Thiazole: The target compound’s 2-methyl-thiazole group contrasts with derivatives like N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine HCl (), where a phenyl group replaces the methyl. Biological Implications: MTEP’s 2-methyl-thiazole is critical for mGluR5 antagonism , suggesting the target’s methyl group may similarly influence bioactivity.

Functional Groups

- Imine vs. Amine :

- Methoxy vs. Methyl Substituents :

Chain Length and Cyclization

- The ethanimine (C₂) chain in the target contrasts with shorter (methanamine, C₁) or cyclized (cyclopropane) chains in analogs (). Cyclization, as in 1-(2-methyl-1,3-thiazol-4-yl)cyclopropan-1-amine, can rigidity the structure, affecting conformational flexibility and binding kinetics .

Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

*Calculated based on formula C₇H₁₀N₂O₂S.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanimine, and how do reaction conditions impact yield?

- Methodology : The synthesis typically involves condensation reactions between thiazole derivatives and aldehydes or amines. For example, refluxing 2-methyl-1,3-thiazole derivatives with methoxyamine in ethanol under acidic conditions (e.g., glacial acetic acid) promotes imine formation . Reaction time (4–8 hours) and solvent purity are critical for optimal yield (60–85%). Purification via recrystallization (ethanol or ethyl acetate) ensures high purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : and NMR confirm the imine linkage (δ 8.2–8.5 ppm for CH=N) and thiazole protons (δ 6.8–7.1 ppm) .

- FT-IR : Stretching vibrations at 1640–1660 cm (C=N) and 2850–2900 cm (OCH) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks matching the theoretical mass .

Q. How can researchers validate the purity of synthesized batches?

- Methodology :

- HPLC : Reverse-phase chromatography with a C18 column (acetonitrile/water gradient) identifies impurities (<2% threshold) .

- Melting Point Analysis : Sharp melting ranges (±1°C) indicate purity .

Advanced Research Questions

Q. How can crystallographic data inconsistencies in thiazole derivatives be resolved?

- Methodology :

- Software Tools : SHELX and ORTEP-3 refine crystal structures by optimizing hydrogen bonding and torsion angles. Discrepancies in unit cell parameters may require re-measurement at low temperature (100 K) to reduce thermal motion artifacts .

- Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin domains and improve R-factor convergence (<5%) .

Q. What strategies optimize imine stability during biological assays?

- Methodology :

- pH Control : Buffered solutions (pH 6.5–7.5) prevent hydrolysis of the imine bond .

- Protecting Groups : Introduce electron-withdrawing substituents (e.g., NO) on the thiazole ring to enhance resonance stabilization of the C=N bond .

Q. How do substituent electronic effects influence the compound’s biological activity?

- Methodology :

- SAR Studies : Replace the methoxy group with halogens (Cl, F) or methyl groups to assess antimicrobial potency. Electron-withdrawing groups increase activity by enhancing electrophilicity at the thiazole sulfur, improving target binding (e.g., enzyme inhibition) .

- In Silico Docking : Use AutoDock Vina to simulate interactions with mGluR5 receptors, identifying key residues (e.g., Pro654, Tyr659) for binding affinity .

Q. What experimental designs address low reproducibility in cross-coupling reactions involving thiazoles?

- Methodology :

- Catalyst Screening : Test Pd(PPh) vs. PdCl(dppf) for Suzuki-Miyaura coupling efficiency. Inert atmosphere (N) and degassed solvents minimize catalyst poisoning .

- Microwave Assistance : Reduce reaction time (30 mins vs. 12 hrs) and improve yield (90%) under controlled microwave irradiation (100°C) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting bioactivity results across studies?

- Methodology :

- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., MTEP for mGluR5 antagonism) to normalize data .

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for variability in IC values .

Q. Why do computational predictions of binding affinity sometimes mismatch experimental data?

- Methodology :

- Force Field Calibration : Adjust AMBER/CHARMM parameters for thiazole’s sulfur atom polarization to improve docking accuracy .

- Solvent Effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions and inert atmospheres for moisture-sensitive intermediates .

- Crystallography : Collect high-resolution data (d-spacing <0.8 Å) and validate structures with PLATON’s ADDSYM to detect missed symmetry .

- Biological Testing : Include cytotoxicity assays (e.g., MTT on NIH/3T3 cells) to differentiate specific activity from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.